1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is an organic compound characterized by the presence of dichlorophenyl and trifluorobutane groups
Preparation Methods
The synthesis of 1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione typically involves several steps. One common method includes the reaction of 3,5-dichlorophenyl derivatives with trifluorobutane precursors under controlled conditions. Industrial production methods often utilize advanced techniques such as Suzuki–Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds under mild conditions . The reaction conditions usually involve the use of palladium catalysts and boron reagents, which facilitate the coupling process.
Chemical Reactions Analysis
1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione can be compared with other similar compounds such as:
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a dichlorophenyl group and exhibits similar biological activities.
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Another compound with a trifluorobutane group, used in various industrial processes. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H5Cl2F3O2 |
---|---|
Molecular Weight |
285.04 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione |
InChI |
InChI=1S/C10H5Cl2F3O2/c11-6-1-5(2-7(12)3-6)8(16)4-9(17)10(13,14)15/h1-3H,4H2 |
InChI Key |
SDGXGUOREKDIAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.